molecular formula C19H22ClNO2 B3048537 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride CAS No. 1734-90-3

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

Cat. No.: B3048537
CAS No.: 1734-90-3
M. Wt: 331.8 g/mol
InChI Key: XSRCKYYWTLUPAR-UHFFFAOYSA-N
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Scientific Research Applications

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action for “9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride” is not specified in the search results, it’s known that similar compounds like Tilorone have broad-spectrum antiviral activity .

Preparation Methods

The synthesis of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride involves several steps. One efficient method includes the oxygenation of fluorene, followed by nitration of fluorenone, reduction, and diazotization to form 2,7-dihydroxy-9-fluorenone. This intermediate is then used to produce 2,7-bis-[2-(diethylamino)ethoxy]-9-fluorenone dihydrochloride . The process is characterized by mild reaction conditions, high yield (80-97%), and simple purification methods such as filtration and crystallization .

Chemical Reactions Analysis

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorenone core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Comparison with Similar Compounds

Similar compounds to 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride include other fluorenone derivatives and interferon inducers. tilorone dihydrochloride is unique due to its broad-spectrum antiviral activity and its ability to induce interferon production . Other similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRCKYYWTLUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169611
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1734-90-3
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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